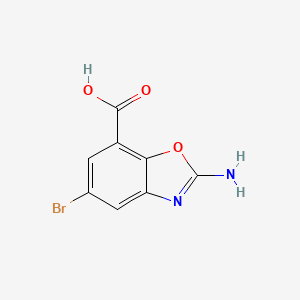
2-Amino-5-bromo-1,3-benzoxazole-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-5-bromo-1,3-benzoxazole-7-carboxylic acid is a heterocyclic compound that belongs to the benzoxazole family Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-bromo-1,3-benzoxazole-7-carboxylic acid typically involves the cyclization of 2-aminophenol derivatives with appropriate brominated carboxylic acids. One common method includes the use of 2-aminophenol and 5-bromosalicylic acid under acidic conditions to facilitate the cyclization process . The reaction is often carried out in the presence of a catalyst such as sulfuric acid or phosphoric acid to enhance the yield and reaction rate .
Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as the use of continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product . Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is becoming increasingly popular in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-5-bromo-1,3-benzoxazole-7-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzoxazole derivatives.
Scientific Research Applications
2-Amino-5-bromo-1,3-benzoxazole-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It has potential anticancer properties and is being investigated for its use in cancer therapy.
Industry: The compound is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-bromo-1,3-benzoxazole-7-carboxylic acid involves its interaction with various molecular targets:
Comparison with Similar Compounds
2-Amino-5-bromobenzoic acid: Shares similar structural features but lacks the benzoxazole ring.
2-Aminobenzoxazole: Similar core structure but without the bromine and carboxylic acid groups.
Uniqueness: 2-Amino-5-bromo-1,3-benzoxazole-7-carboxylic acid is unique due to the presence of both the bromine atom and the carboxylic acid group, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
IUPAC Name |
2-amino-5-bromo-1,3-benzoxazole-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O3/c9-3-1-4(7(12)13)6-5(2-3)11-8(10)14-6/h1-2H,(H2,10,11)(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKGLPZPVNXSIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1C(=O)O)OC(=N2)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl (2R)-2-{[(benzyloxy)carbonyl]amino}-3-[4-(benzyloxy)phenyl]propanoate](/img/structure/B7963108.png)

![Methyl 2-fluoro-4-[3-methoxy-5-(methoxycarbonyl)phenyl]benzoate](/img/structure/B7963121.png)

![1-methyl 4-prop-2-en-1-yl (2R)-2-{[(tert-butoxy)carbonyl]amino}butanedioate](/img/structure/B7963141.png)

![methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-cyanophenyl)propanoate](/img/structure/B7963151.png)
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(triphenylmethyl)sulfanyl]propanoate](/img/structure/B7963158.png)
![dicyclohexylamine methyl (2S)-3-{[(benzyloxy)carbonyl]amino}-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B7963162.png)
![methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-5-{3-[(4-methoxy-2,3,6-trimethylbenzene)sulfonyl]carbamimidamido}pentanoate](/img/structure/B7963163.png)
![6-Ethoxybenzo[d]oxazol-2-amine](/img/structure/B7963165.png)

